叔丁基3-(呋喃-2-基)哌嗪-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

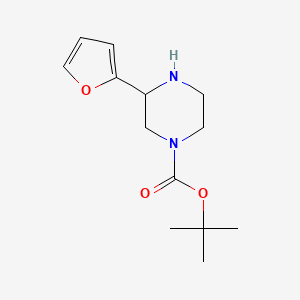

Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a furan group and a tert-butyl carbamate group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the furan ring imparts unique electronic properties, while the piperazine ring is a common motif in many bioactive molecules.

科学研究应用

Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its piperazine moiety.

Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

作用机制

Target of Action

Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate is a complex organic compound. It’s known that piperazine derivatives often interact with various biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .

Mode of Action

Compounds containing piperazine rings are known to enhance favorable interaction with macromolecules due to their conformational flexibility and the polar nitrogen atoms in the piperazine ring .

Biochemical Pathways

Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Pharmacokinetics

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate typically involves the reaction of 3-(furan-2-yl)piperazine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

3-(furan-2-yl)piperazine+tert-butyl chloroformate→tert-butyl 3-(furan-2-yl)piperazine-1-carboxylate+HCl

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product in high purity.

Types of Reactions:

Oxidation: The furan ring in tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

Reduction: The piperazine ring can be reduced under hydrogenation conditions to form the corresponding piperidine derivative.

Substitution: The furan ring can participate in electrophilic substitution reactions, such as halogenation or nitration, to introduce various substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used under controlled conditions.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Halogenated or nitrated furan derivatives.

相似化合物的比较

- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

- 1-Boc-piperazine

- Ethyl 4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazine-1-carboxylate

Comparison: Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. Compared to other piperazine derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry.

生物活性

Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly due to its unique structural features, which include a piperazine ring and a furan moiety. This article explores the biological activity of this compound, focusing on its pharmacological implications, interaction profiles, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate is C13H20N2O3, with a molecular weight of 252.31 g/mol. The presence of the tert-butyl group enhances lipophilicity, which may influence its pharmacokinetic properties and biological interactions.

Potential Targets

Research indicates that this compound may act as an antagonist for the CCR2b receptor, which is involved in inflammatory processes. This suggests possible therapeutic applications in treating inflammatory diseases.

Antimicrobial and Anticonvulsant Properties

Piperazine derivatives have been extensively studied for their antimicrobial and anticonvulsant activities. While direct evidence for Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate's efficacy in these areas is still emerging, compounds with similar structures have shown promising results .

Inflammatory Response Modulation

Studies suggest that Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate may modulate inflammatory responses through its interaction with specific receptors. The furan moiety is particularly noted for contributing to biological activity by facilitating interactions with target molecules .

Research Findings

Recent research highlights the importance of structure-based drug design in understanding the activity of piperazine derivatives. For instance, studies involving fragment merging and linking have demonstrated how modifications to the piperazine structure can enhance binding affinity and inhibitory activity against specific targets .

Case Studies and Experimental Data

While specific case studies on Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate are scarce, the following table summarizes findings from related research on piperazine derivatives:

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| Compound A | Antimicrobial | 15.0 | Bacterial Cell Wall Synthesis |

| Compound B | Anticonvulsant | 10.5 | GABA Receptors |

| Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate | Inflammatory Modulation (Proposed) | N/A | CCR2b Receptor |

Note: IC50 values indicate the concentration required to inhibit 50% of target activity.

属性

IUPAC Name |

tert-butyl 3-(furan-2-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-7-6-14-10(9-15)11-5-4-8-17-11/h4-5,8,10,14H,6-7,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVFUSPKXGTOIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587680 |

Source

|

| Record name | tert-Butyl 3-(furan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886771-26-2 |

Source

|

| Record name | tert-Butyl 3-(furan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。